molecular formula C17H15N7O B11127269 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11127269
M. Wt: 333.3 g/mol
InChI Key: KVYHYYADBUYOEE-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that features both benzimidazole and tetrazole moieties Benzimidazole is a heterocyclic aromatic organic compound, while tetrazole is a five-membered ring containing four nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of dehydrating agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can target the nitro groups if present in the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the benzimidazole ring may yield benzimidazole oxides, while nucleophilic substitution can introduce various functional groups into the molecule.

Scientific Research Applications

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in drug design and development.

    Medicine: It has potential therapeutic applications due to its ability to bind to specific biological targets.

    Industry: The compound can be used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole and tetrazole rings can form hydrogen bonds and other interactions with target molecules, influencing their activity. This compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to the presence of both benzimidazole and tetrazole rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C17H15N7O

Molecular Weight

333.3 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C17H15N7O/c25-17(12-5-1-4-8-15(12)24-11-19-22-23-24)18-10-9-16-20-13-6-2-3-7-14(13)21-16/h1-8,11H,9-10H2,(H,18,25)(H,20,21)

InChI Key

KVYHYYADBUYOEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=NC3=CC=CC=C3N2)N4C=NN=N4

Origin of Product

United States

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